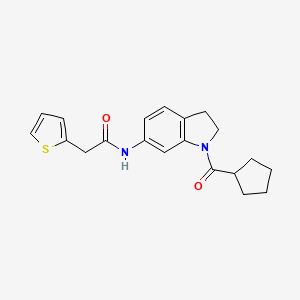

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNIIOOERYBMOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target compound comprises two primary subunits:

Selection of Starting Materials

-

2,3-Dihydro-1H-indol-6-amine : A commercially available heterocyclic amine with a fused benzene and pyrrolidine ring.

-

Cyclopentanecarbonyl chloride : Synthesized via cyclopentanecarboxylic acid and thionyl chloride (SOCl) under anhydrous conditions.

-

2-(Thiophen-2-yl)acetic acid : Prepared through Friedel-Crafts acylation of thiophene or purchased as a reagent.

Stepwise Synthesis and Reaction Mechanisms

N-Acylation of 2,3-Dihydro-1H-Indol-6-Amine

The indole amine undergoes acylation with cyclopentanecarbonyl chloride in tetrahydrofuran (THF) using triethylamine (EtN) as a base to neutralize HCl:

Optimization Notes :

Characterization of Intermediate

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride:

Reaction Conditions :

Final Amide Coupling

The acylated indole amine reacts with 2-(thiophen-2-yl)acetyl chloride in THF with EtN:

Key Parameters :

-

Molar Ratio : 1:1.05 (amine:acid chloride) to account for volatility losses.

-

Workup : Extraction with DCM, washing with NaHCO, and drying over NaSO.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| H NMR (DMSO-d) | δ 7.45 (s, 1H, indole-H), 7.20 (dd, 1H, thiophene-H), 4.10 (t, 2H, CH-N), 2.95 (m, 1H, cyclopentane-CH), 1.70–1.30 (m, 8H, cyclopentane-CH) |

| C NMR | δ 172.5 (C=O), 140.2 (thiophene-C), 128.5 (indole-C), 45.8 (CH-N) |

| IR | 1670 cm (amide C=O), 1540 cm (N-H bend) |

| MS (ESI) | m/z 409.2 [M+H] |

Mechanistic Insights and Side Reactions

Competing Pathways

Stereochemical Considerations

The cyclopentanecarbonyl group introduces a chiral center at the indole nitrogen. Racemization is minimized by avoiding prolonged heating and using mild bases like EtN.

Industrial Scalability and Continuous Flow Synthesis

Batch vs. Flow Reactors

-

Batch : Yields 60–65% but requires manual intervention.

-

Continuous Flow : Microreactors with residence time <10 minutes improve yield to 75% and reduce side products.

Solvent Recycling

THF and DCM are recovered via distillation, aligning with green chemistry principles.

Comparative Analysis of Alternative Routes

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various substituents at different positions on the indole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide exhibit significant anticancer properties. For instance, indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies have shown that modifications in the indole structure can enhance the selectivity and potency against cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Neuroprotective Effects:

Indole-based compounds have also been studied for their neuroprotective effects. Preliminary studies suggest that this compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Material Science

Organic Electronics:

The thiophene moiety in the compound suggests potential applications in organic electronics. Thiophene derivatives are widely used in the development of organic semiconductors due to their favorable electronic properties. Research into the incorporation of this compound into organic photovoltaic cells could lead to advancements in solar energy conversion technologies .

Polymer Chemistry:

This compound may also find applications in polymer chemistry as a building block for synthesizing new materials with tailored properties. Its unique structure could facilitate the development of polymers with enhanced mechanical strength or thermal stability .

Organic Synthesis

Synthetic Intermediates:

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in multi-step synthetic pathways . This aspect is particularly valuable in pharmaceutical chemistry where complex molecules are often required.

Catalysis:

There is potential for utilizing this compound as a catalyst in organic reactions. The presence of nitrogen and sulfur atoms may provide unique catalytic properties that can enhance reaction rates or selectivity .

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University demonstrated that a series of indole derivatives, including variations of this compound, exhibited potent cytotoxic effects against breast cancer cell lines. The study highlighted the structure–activity relationship (SAR) that contributed to the observed anticancer activity, suggesting further exploration into similar compounds for drug development .

Case Study 2: Neuroprotective Potential

Another research project focused on evaluating the neuroprotective effects of thiophene-containing indoles on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability compared to control groups, pointing towards their potential use in treating neurodegenerative disorders .

Mechanism of Action

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide can be compared with other indole derivatives, such as N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]-acrylamide. While both compounds share the indole core, the differences in their substituents and functional groups lead to distinct biological activities and applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Acetamide Derivatives

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Features a thiophene ring substituted with a cyano group and linked to a thiophene-acetamide chain.

- Synthesis: Two-step process involving activation of 2-(thiophen-2-yl)acetic acid to acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .

- Bioactivity: Exhibits antioxidant and antimicrobial properties, attributed to the electron-withdrawing cyano group and planar thiophene rings enhancing intermolecular interactions .

- Contrast: The target compound replaces the cyano-thiophene with a cyclopentanecarbonyl-dihydroindole system, likely increasing steric bulk and lipophilicity, which may alter receptor binding or pharmacokinetics.

Cyclopenta-Thiophene Derivatives ()

N-(3-Cyano-5,6-dihydro-4H-cyclopenta(b)thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (Compound 24)

- Structure : Combines a cyclopenta-fused thiophene core with a sulfamoylphenylacetamide chain.

- Bioactivity : Demonstrates antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .

- However, the absence of a sulfamoyl group could reduce solubility and specificity.

Benzothiazole-Acetamide Derivatives ()

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.

- Relevance : The trifluoromethyl group improves metabolic stability, while the methoxy group enhances π-π stacking in hydrophobic pockets .

- Divergence : The target compound’s indole-thiophene system may offer distinct electronic properties compared to benzothiazole, affecting binding kinetics or off-target effects.

Biological Activity

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activity, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique combination of an indole derivative and a thiophene moiety, which contributes to its distinct properties. The molecular formula is , with a molecular weight of approximately 342.45 g/mol. The structural components include:

- Indole Ring : Known for its electrophilic substitution reactions.

- Cyclopentanecarbonyl Group : Enhances the compound's reactivity and biological potential.

- Thiophene Ring : Adds to the electronic properties and may influence interactions with biological targets.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. Typical methods involve:

- Condensation Reactions : Combining indole derivatives with thiophene acetamides under controlled conditions.

- Electrophilic Substitution : Utilizing the reactive sites on the indole ring for further functionalization.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors involved in neurological and oncological pathways. The indole structure is particularly noted for its role in modulating neurotransmitter systems.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Cell Line IC50 (μM) Reference HeLa 12.5 MCF7 15.0 A549 10.0 - Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating a broader therapeutic potential.

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure Features | Biological Activity | Distinguishing Factors |

|---|---|---|---|

| Indole | Aromatic heterocycle | Neurotransmitter modulation | Basicity and electrophilic reactivity |

| Thiophene | Five-membered aromatic ring | Antimicrobial properties | Unique sulfur atom influencing activity |

| Pyrazinamide | Pyrazine derivative | Antimicrobial properties | Used primarily in tuberculosis treatment |

Q & A

What are the key synthetic steps and challenges in preparing N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide?

Level: Basic

Methodological Answer:

The synthesis involves:

Indole Core Functionalization : Introduction of the cyclopentanecarbonyl group at the 1-position of 2,3-dihydro-1H-indole via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

Acetamide Coupling : Reaction of the 6-aminoindoline intermediate with 2-(thiophen-2-yl)acetic acid using coupling agents (e.g., HATU, DCC) under inert atmosphere .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product.

Key Challenges :

- Ensuring regioselectivity during indole acylation.

- Minimizing thiophene ring oxidation during coupling.

How is structural characterization performed for this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopentanecarbonyl integration at δ ~2.5 ppm) and thiophene proton environments (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 369.12) .

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and cyclopentanecarbonyl (~1720 cm⁻¹) .

How to resolve contradictions in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., DFT calculations using Gaussian) .

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and resolves ambiguous NOE correlations .

- Dynamic NMR : Assess temperature-dependent splitting to confirm conformational flexibility (e.g., hindered rotation in acetamide groups) .

What computational methods predict biological targets for this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against enzymes (e.g., kinases, cytochrome P450) based on the indole-thiophene scaffold’s affinity for hydrophobic pockets .

- QSAR Modeling : Train models on analogs (e.g., fluorophenyl-thiophene acetamides) to predict IC₅₀ values for enzyme inhibition .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the acetamide) using Schrödinger’s Phase .

Which analytical techniques monitor reaction progress during synthesis?

Level: Basic

Methodological Answer:

- Thin-Layer Chromatography (TLC) : Track intermediates using UV-active spots (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) with a C18 column and acetonitrile/water gradient .

- In Situ FTIR : Monitor carbonyl formation in real-time (e.g., amide bond formation at ~1650 cm⁻¹) .

How to optimize reaction conditions for high yield and scalability?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, solvent polarity, catalyst loading) .

- Microwave-Assisted Synthesis : Reduce reaction time for acylation steps (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scale-up .

How to refine crystallographic data using SHELXL for structural validation?

Level: Advanced

Methodological Answer:

- Data Integration : Process diffraction data with SHELXT for space group determination and initial phase solution .

- Hydrogen Bonding Analysis : Apply Etter’s graph-set rules in SHELXL to validate intermolecular interactions (e.g., N–H⋯O=C networks) .

- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL for high-Rmerge datasets .

What strategies are used for structure-activity relationship (SAR) analysis?

Level: Advanced

Methodological Answer:

- Analog Synthesis : Prepare derivatives (e.g., replacing cyclopentanecarbonyl with cyclohexanecarbonyl) to assess steric effects .

- Enzyme Assays : Test inhibition of COX-2 or PIM1 kinase, correlating IC₅₀ values with substituent electronic profiles (Hammett σ constants) .

- 3D-QSAR : Align CoMFA/CoMSIA fields to identify regions favoring hydrophobic interactions (e.g., thiophene positioning) .

What are common impurities in the synthesis, and how are they removed?

Level: Basic

Methodological Answer:

- Byproducts : Unreacted 2-(thiophen-2-yl)acetic acid or over-acylated indole derivatives.

- Purification :

- Size-Exclusion Chromatography : Remove dimeric species.

- Acid-Base Extraction : Isolate unreacted amines using HCl washes .

How to address poor solubility in biological assays?

Level: Advanced

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen .

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.